2-Acetoxyphenylzinc iodide
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Overview
Description
2-Acetoxyphenylzinc iodide is an organozinc compound with the molecular formula CH3CO2C6H4ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
2-Acetoxyphenylzinc iodide can be synthesized through the reaction of 2-acetoxyphenyl iodide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
2-Acetoxyphenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetoxyphenylzinc iodide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: It can be used in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 2-acetoxyphenylzinc iodide involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-phenyl bond and promotes the formation of the new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
2-Acetoxyphenylzinc iodide can be compared with other organozinc compounds, such as phenylzinc iodide and 2-methoxyphenylzinc iodide. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of the acetoxy group, which can influence its reactivity and selectivity in certain reactions. The acetoxy group can also provide additional functionalization options in synthetic applications .
Similar compounds include:
- Phenylzinc iodide
- 2-Methoxyphenylzinc iodide
- 4-Methylphenylzinc iodide
These compounds share similar reactivity patterns but differ in their substituents, which can affect their specific applications and reactivity .
Properties
Molecular Formula |
C8H7IO2Zn |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
iodozinc(1+);phenyl acetate |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
CYZILVDKWXOAOO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=CC=[C-]1.[Zn+]I |
Origin of Product |
United States |
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